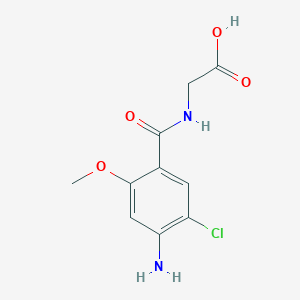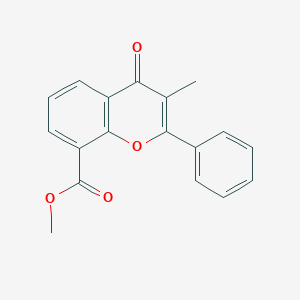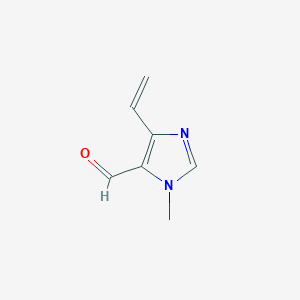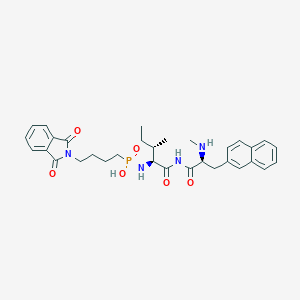
Pht-ape(P)-ile-nal-MA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pht-ape(P)-ile-nal-MA is a synthetic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is synthesized through a specific method and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Pht-ape(P)-ile-nal-MA has a range of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience. The peptide has been shown to have anxiolytic and antidepressant effects, and it may also have potential applications in the treatment of addiction and other psychiatric disorders. Additionally, Pht-ape(P)-ile-nal-MA may have applications in the study of pain perception and inflammation.
Mécanisme D'action
The mechanism of action of Pht-ape(P)-ile-nal-MA is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, the peptide may interact with the mu-opioid receptor, which is involved in the regulation of pain perception, reward, and mood. By modulating the activity of this receptor, Pht-ape(P)-ile-nal-MA may have anxiolytic, antidepressant, and analgesic effects.
Effets Biochimiques Et Physiologiques
Pht-ape(P)-ile-nal-MA has been shown to have a range of biochemical and physiological effects. In animal studies, the peptide has been shown to reduce anxiety-like behavior and increase social interaction. It has also been shown to have antidepressant effects and may be effective in the treatment of depression. Additionally, Pht-ape(P)-ile-nal-MA may have analgesic effects and may be effective in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pht-ape(P)-ile-nal-MA in lab experiments is that it is a synthetic peptide, which means that it can be easily synthesized and purified. Additionally, the peptide has been shown to have a range of potential applications in scientific research. However, there are also limitations to using Pht-ape(P)-ile-nal-MA. For example, the mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the peptide may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on Pht-ape(P)-ile-nal-MA. One area of research is in the development of novel therapeutics for the treatment of psychiatric disorders. Additionally, there may be applications in the study of pain perception and inflammation. Further research is needed to fully understand the mechanism of action of Pht-ape(P)-ile-nal-MA and to explore its potential applications in scientific research.
Méthodes De Synthèse
Pht-ape(P)-ile-nal-MA is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The process involves the use of protected amino acids, which are selectively deprotected to allow for the addition of the next amino acid in the sequence. Once the peptide is fully synthesized, it is cleaved from the solid support and purified using various chromatography techniques.
Propriétés
Numéro CAS |
154438-97-8 |
|---|---|
Nom du produit |
Pht-ape(P)-ile-nal-MA |
Formule moléculaire |
C32H39N4O6P |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
4-(1,3-dioxoisoindol-2-yl)butyl-N-[(2S,3S)-3-methyl-1-[[(2S)-2-(methylamino)-3-naphthalen-2-ylpropanoyl]amino]-1-oxopentan-2-yl]phosphonamidic acid |
InChI |
InChI=1S/C32H39N4O6P/c1-4-21(2)28(30(38)34-29(37)27(33-3)20-22-15-16-23-11-5-6-12-24(23)19-22)35-43(41,42)18-10-9-17-36-31(39)25-13-7-8-14-26(25)32(36)40/h5-8,11-16,19,21,27-28,33H,4,9-10,17-18,20H2,1-3H3,(H,34,37,38)(H2,35,41,42)/t21-,27-,28-/m0/s1 |
Clé InChI |
JZNUDDLHWUADHI-NUKCWJJBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
SMILES |
CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC)NP(=O)(CCCCN3C(=O)C4=CC=CC=C4C3=O)O |
Autres numéros CAS |
154438-97-8 |
Synonymes |
N-(((phthalimidyl)butyl)phospho)isoleucyl-beta-naphthylalanine methylamide Pht-Ape(P)-Ile-Nal-MA phthaloyl-N-(CH2)4-PO2-Ile-(beta-naphthyl)Ala-NHCH3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



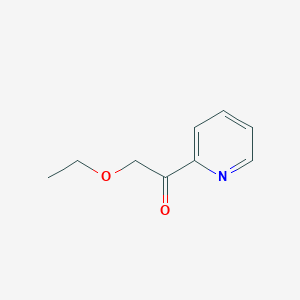
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)
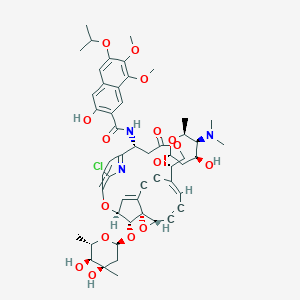
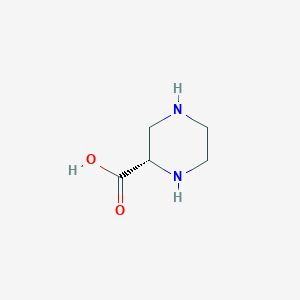
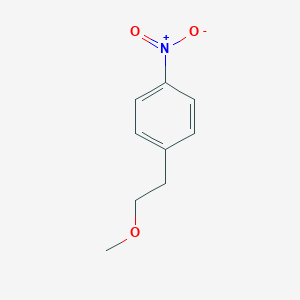
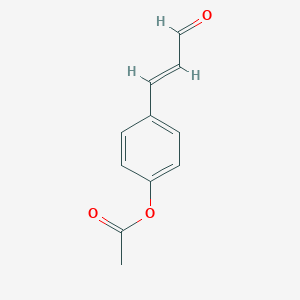
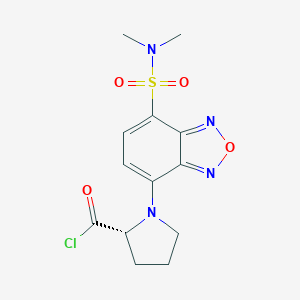
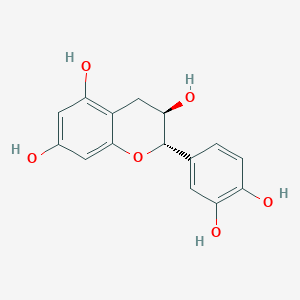
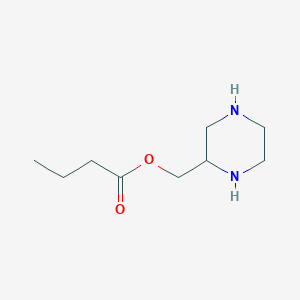
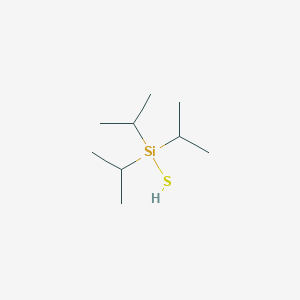
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
